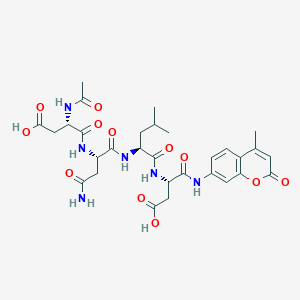

Ac-DNLD-AMC

Vue d'ensemble

Description

Ac-DNLD-AMC, également connu sous le nom de N-acétyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-méthyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine, est un substrat fluorogène pour la caspase-3. Après clivage enzymatique par la caspase-3, il libère la 7-amino-4-méthylcoumarine (AMC), qui présente une fluorescence. Cette propriété fait d'this compound un outil précieux dans les essais biochimiques pour quantifier l'activité de la caspase-3 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse d'Ac-DNLD-AMC implique l'assemblage progressif de la chaîne peptidique, suivi de la fixation de la partie AMC. Le processus comprend généralement :

Synthèse peptidique en phase solide (SPPS) : Cette méthode est utilisée pour ajouter séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Chaque acide aminé est protégé par un groupe protecteur temporaire pour empêcher les réactions indésirables.

Réactions de couplage : Les acides aminés sont couplés à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour former des liaisons peptidiques.

Clivage et déprotection : Le peptide complet est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA).

Fixation de l'AMC : La partie AMC est fixée au peptide par une réaction de couplage, formant le produit final.

Méthodes de Production Industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation des conditions de réaction sont utilisées pour améliorer le rendement et la pureté. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de Réactions

Ac-DNLD-AMC subit principalement des réactions de clivage enzymatique. La réaction clé implique le clivage par la caspase-3, ce qui entraîne la libération de la partie AMC fluorescente .

Réactifs et Conditions Communes

Clivage enzymatique : La caspase-3 est la principale enzyme utilisée pour cliver this compound.

Détection de la fluorescence : L'AMC libérée est détectée à l'aide d'un spectromètre de fluorescence avec des longueurs d'onde d'excitation et d'émission de 340-360 nm et 440-460 nm, respectivement.

Principaux Produits Formés

Le principal produit formé à partir du clivage enzymatique d'this compound est la 7-amino-4-méthylcoumarine (AMC), qui présente une fluorescence .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Biologie cellulaire : Les chercheurs utilisent this compound pour surveiller l'activité de la caspase-3 dans les cellules vivantes, offrant des informations sur les processus cellulaires et les réponses aux stimuli.

Mécanisme d'Action

This compound fonctionne comme un substrat pour la caspase-3. Après clivage enzymatique par la caspase-3, la liaison peptidique entre l'acide aspartique et la partie AMC est hydrolysée, libérant l'AMC fluorescente. Cette fluorescence peut être quantifiée pour mesurer l'activité de la caspase-3. Les cibles moléculaires impliquées dans ce processus sont les sites actifs de la caspase-3, qui reconnaissent et clivent la séquence peptidique spécifique dans this compound .

Applications De Recherche Scientifique

Biochemical Applications

Quantification of Caspase-3 Activity

Ac-DNLD-AMC is primarily used to measure caspase-3 activity, a crucial enzyme involved in the apoptosis pathway. The cleavage of this substrate by caspase-3 results in increased fluorescence, allowing researchers to quantify enzyme activity in various biological samples.

Table 1: Comparison of Caspase-3 Substrates

| Substrate | Fluorescent Product | Kiapp (nM) | Specificity |

|---|---|---|---|

| This compound | 7-amino-4-methylcoumarin | 0.68 | High specificity for caspase-3 |

| Ac-DEVD-AMC | 7-amino-4-methylcoumarin | 2.7 | General caspase substrate |

| Ac-WLA-AMC | 7-amino-4-methylcoumarin | Not specified | Less specificity compared to DNLD |

Cell Biology

Monitoring Apoptosis in Live Cells

Researchers utilize this compound to monitor caspase-3 activity in live cells, providing insights into cellular responses to various stimuli and the mechanisms underlying apoptosis. This application is vital for understanding disease processes and therapeutic interventions.

Case Study: Apoptosis Induction in Cancer Cells

In a study examining the effects of chemotherapeutic agents on cancer cells, researchers employed this compound to assess the induction of apoptosis. The results indicated a significant increase in fluorescence intensity correlating with increased caspase-3 activity, confirming apoptosis as a mechanism of cell death induced by the treatment.

Medical Research

Drug Discovery and Development

this compound plays a critical role in drug discovery, particularly in screening potential inhibitors of caspase-3. This is essential for developing therapies targeting diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and certain cancers.

Table 2: Inhibitor Screening Using this compound

| Inhibitor Name | IC50 (nM) | Effect on Caspase Activity |

|---|---|---|

| Inhibitor A | 1.90 | Significant inhibition |

| Inhibitor B | 2.70 | Moderate inhibition |

| Inhibitor C | 0.68 | Potent inhibition |

Industrial Applications

Diagnostic Kits Development

The compound is also utilized in the development of diagnostic kits for detecting caspase-3 activity in clinical samples. These kits are valuable for diagnosing conditions associated with abnormal apoptosis, such as autoimmune diseases and cancer.

Case Study: Clinical Diagnostic Application

A diagnostic kit incorporating this compound was tested on patient samples with suspected apoptotic disorders. The fluorescence measurements provided reliable data correlating with disease severity, demonstrating the compound's utility in clinical diagnostics.

Mécanisme D'action

Ac-DNLD-AMC functions as a substrate for caspase-3. Upon enzymatic cleavage by caspase-3, the peptide bond between the aspartic acid and AMC moiety is hydrolyzed, releasing the fluorescent AMC. This fluorescence can be quantified to measure caspase-3 activity. The molecular targets involved in this process are the active sites of caspase-3, which recognize and cleave the specific peptide sequence in this compound .

Comparaison Avec Des Composés Similaires

Composés Similaires

Ac-DEVD-AMC : Un autre substrat fluorogène pour la caspase-3, avec une séquence peptidique différente (DEVD) attachée à l'AMC.

Ac-WLA-AMC : Un substrat fluorogène pour la caspase-3, avec une séquence peptidique différente (WLA) attachée à l'AMC.

Unicité d'Ac-DNLD-AMC

This compound est unique en raison de sa séquence peptidique spécifique (DNLD), qui offre une haute sélectivité et sensibilité pour l'activité de la caspase-3. Cela en fait un outil précieux pour quantifier avec précision l'activité de la caspase-3 dans diverses applications de recherche .

Activité Biologique

Ac-DNLD-AMC, a fluorogenic substrate, plays a significant role in the study of caspase activity, particularly in apoptosis and various cellular processes. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is a synthetic substrate designed for detecting caspase activity. It is particularly valuable in research involving programmed cell death (apoptosis), where caspases are critical mediators. The compound is characterized by its ability to emit fluorescence upon cleavage by active caspases, allowing for sensitive detection and quantification in biological samples.

The biological activity of this compound is primarily attributed to its interaction with caspases, which are cysteine proteases that play essential roles in apoptosis. Upon cleavage by active caspases, the substrate releases 7-amino-4-methylcoumarin (AMC), a fluorescent product that can be detected using fluorescence spectrometry. The excitation and emission wavelengths for AMC are approximately 342 nm and 441 nm, respectively.

1. Caspase Activity Measurement

This compound has been extensively utilized to measure caspase-3 and caspase-7 activities in various cell types. A typical assay involves incubating cell extracts with this compound and measuring fluorescence over time to quantify enzyme activity.

| Study | Cell Type | Caspase Activity | Findings |

|---|---|---|---|

| Study A | HeLa Cells | Increased upon apoptosis induction | Confirmed the role of caspases in cell death pathways. |

| Study B | Neuronal Cells | Significant inhibition with caspase inhibitors | Demonstrated potential neuroprotective effects of inhibitors. |

2. Case Studies

Several case studies highlight the applications of this compound in understanding disease mechanisms:

- Neurodegenerative Diseases : In rodent models of traumatic brain injury (TBI), treatment with caspase inhibitors reduced neuronal apoptosis, suggesting therapeutic potential for neuroprotection.

- Cancer Research : In cancer cell lines, increased levels of caspase activity were correlated with enhanced apoptosis following chemotherapy treatment, underscoring the importance of caspases in tumor response to therapy.

Comparative Analysis with Other Substrates

This compound is often compared with other fluorogenic substrates like Ac-DEVD-AMC and Ac-DEVD-pNA. Below is a table summarizing their characteristics:

| Substrate | Fluorescence Type | Primary Use | Advantages |

|---|---|---|---|

| This compound | Fluorescent | Caspase-3/7 activity measurement | High sensitivity, real-time monitoring |

| Ac-DEVD-AMC | Fluorescent | Caspase-3 activity measurement | Widely used, established protocols |

| Ac-DEVD-pNA | Colorimetric | Caspase-3/7 activity measurement | Simpler detection but less sensitive |

Propriétés

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRRXVTUFUKLDZ-TUFLPTIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.